molecular formula C18H22N2O3S B4549151 N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B4549151
M. Wt: 346.4 g/mol
InChI Key: CLNHTCOLBCKIEH-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13511374 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiology

Compounds related to N-[3-(3-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides and benzene-sulfonamides, have shown potency in vitro similar to sematilide, a selective class III agent. This indicates the potential of these compounds for treating arrhythmias and other cardiac conditions without affecting conduction (Morgan et al., 1990).

Cancer Research

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound that has shown significant promise as an anticancer drug. It acts as an isotype-selective histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound blocks cancer cell proliferation and induces several anticancer activities, highlighting its potential application in oncology (Zhou et al., 2008).

Enzyme Inhibition

Novel acridine and bis-acridine sulfonamides have been synthesized and found to be effective inhibitors of carbonic anhydrase isoforms II and VII, enzymes involved in various physiological and pathological processes. These findings suggest applications in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Ulus et al., 2013).

Material Science

In material science, compounds with sulfonyl and amide groups have been used to synthesize polymers with specific properties. For instance, novel polyamides and poly(amide-imide)s have been prepared from diamines with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, showing high thermal stability and solubility in aprotic polar solvents (Saxena et al., 2003).

Membrane Technology

Membrane technology research has also benefited from compounds containing sulfonamide groups. Polysulfone composite membranes prepared using novel polymers, such as poly sulphonyl amino benzamide (PSAB), have shown utility in water purification and desalination, demonstrating the versatility of these compounds in environmental applications (Padaki et al., 2012).

Properties

IUPAC Name

4-(methanesulfonamido)-N-[3-(3-methylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-5-3-6-15(13-14)7-4-12-19-18(21)16-8-10-17(11-9-16)20-24(2,22)23/h3,5-6,8-11,13,20H,4,7,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNHTCOLBCKIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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